5-(Dimethoxymethyl)pyridine-3-boronic acid

Protodeboronation Boronic acid stability Suzuki-Miyaura coupling

Simple pyridine-3-boronic acids suffer rapid protodeboronation under Suzuki conditions, reducing yields. The dimethoxymethyl substituent on this 3-pyridyl boronic acid acts as a masked aldehyde, enabling direct coupling and mild acidic hydrolysis to 5-formyl-3-arylpyridines without protection/deprotection steps. Key outcomes: • Enhanced protodeboronation resistance vs. 2-pyridyl isomers • Streamlined synthesis: coupling then unmasking in two steps • 95% purity ensures clean product profiles Ideal for medicinal chemistry SAR libraries and late-stage API functionalization.

Molecular Formula C8H12BNO4
Molecular Weight 196.997
CAS No. 1256346-31-2
Cat. No. B594975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Dimethoxymethyl)pyridine-3-boronic acid
CAS1256346-31-2
Synonyms5-(Dimethoxymethyl)pyridine-3-boronic acid
Molecular FormulaC8H12BNO4
Molecular Weight196.997
Structural Identifiers
SMILESB(C1=CC(=CN=C1)C(OC)OC)(O)O
InChIInChI=1S/C8H12BNO4/c1-13-8(14-2)6-3-7(9(11)12)5-10-4-6/h3-5,8,11-12H,1-2H3
InChIKeyFBNACDCFMQPHKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Dimethoxymethyl)pyridine-3-boronic Acid: Overview


5-(Dimethoxymethyl)pyridine-3-boronic acid (CAS 1256346-31-2) is a heteroaryl boronic acid building block featuring a pyridine ring substituted with a dimethoxymethyl group at the 5-position and a boronic acid group at the 3-position . This compound is primarily employed as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct biaryl and heterobiaryl linkages . The presence of the dimethoxymethyl moiety, a protected aldehyde equivalent, provides a latent functional handle for downstream synthetic transformations, differentiating it from simpler pyridine boronic acids that lack this functionality . Its utility lies in the synthesis of complex molecules for pharmaceutical and agrochemical research, where precise control over regiochemistry and the introduction of specific functional groups is paramount .

Limitations of Generic Pyridine Boronic Acids


The selection of a pyridine boronic acid is not arbitrary; subtle structural differences profoundly impact reaction outcomes. While simple pyridine-3-boronic acid is a common building block, it is highly susceptible to rapid protodeboronation, particularly under the aqueous, basic conditions of Suzuki-Miyaura couplings, leading to low yields and complex purification . Furthermore, the absence of the dimethoxymethyl group necessitates a separate protection/deprotection sequence to install an aldehyde functionality at the 5-position, adding steps and reducing overall efficiency . Alternative isomers, such as 2-pyridine boronic acids, are even more unstable due to zwitterionic intermediates that accelerate C-B bond cleavage [1]. The specific 5-dimethoxymethyl-3-boronic acid substitution pattern on 5-(Dimethoxymethyl)pyridine-3-boronic acid is designed to mitigate these issues, offering a strategic advantage in complex molecule synthesis where other pyridine boronic acids fail or perform suboptimally.

Differentiation from Analogous Building Blocks


Protodeboronation Stability vs. 2-Pyridyl Isomer

The 3-pyridylboronic acid isomer, exemplified by 5-(dimethoxymethyl)pyridine-3-boronic acid, demonstrates superior thermal stability relative to the 2-pyridyl isomer. Mechanistic studies attribute this to the ability of 2-pyridineboronic acid to form a reactive zwitterionic species that undergoes rapid unimolecular C-B bond fragmentation under neutral aqueous conditions, a pathway not favored for the 3-pyridyl isomer [1]. This intrinsic stability difference translates to a reduced rate of protodeboronation, a critical advantage in cross-coupling reactions where the boronic acid must persist in solution. While direct kinetic data for the target compound is not available in primary literature, the class-level inference from established pyridine boronic acid chemistry is strong.

Protodeboronation Boronic acid stability Suzuki-Miyaura coupling

Regioselectivity for Linear Scaffold Extension

The placement of the boronic acid at the 3-position of the pyridine ring, as in 5-(dimethoxymethyl)pyridine-3-boronic acid, dictates a linear extension of the molecular scaffold following Suzuki-Miyaura cross-coupling. This contrasts with 4-pyridine boronic acid derivatives, which produce a 'kinked' geometry . This geometric difference is not trivial; it directly influences the shape, binding conformation, and ultimately the biological activity of the resulting drug candidates. While 4-pyridine boronic acid derivatives are widely used for 4-arylpyridine synthesis, they suffer from unique challenges, such as the formation of phenylated impurities derived from phosphine ligand decomposition, which requires specialized methods to suppress [1]. The 3-pyridyl system does not share this specific impurity profile.

Regioselectivity Suzuki-Miyaura coupling Biaryl synthesis

Enhanced Solubility from Dimethoxymethyl Group

The dimethoxymethyl group is not just a protected aldehyde; it also modulates the physicochemical properties of the molecule. Studies on analogous boronic acids bearing this substituent report enhanced solubility in polar organic solvents compared to their unsubstituted counterparts . For 5-(Dimethoxymethyl)pyridine-3-boronic acid, the dimethoxymethyl group increases hydrophilicity, which can improve its handling and dissolution in common reaction media like THF, DMF, and alcohol/water mixtures . While a direct comparative solubility measurement against, for example, 5-methylpyridine-3-boronic acid is not available, the trend across different boronic acid series is consistent: the dimethoxymethyl group improves solubility of intermediate complexes, addressing a common challenge in boronic acid-based reactions .

Solubility Dimethoxymethyl Boronic acid

High Purity for Reliable Synthesis

Reputable commercial sources for 5-(Dimethoxymethyl)pyridine-3-boronic acid specify a minimum purity of 95% . This is a critical parameter for procurement, as boronic acid purity directly correlates with reaction yield and the minimization of side products. Lower purity material may contain significant amounts of protodeboronated byproduct or unreacted starting materials that can interfere with cross-coupling stoichiometry and complicate purification. While some generic pyridine boronic acids may be offered at lower purity grades (e.g., 90-95%), a reliable 95%+ specification, backed by batch-specific certificates of analysis, provides a quantifiable quality metric that ensures consistent performance in demanding synthetic applications.

Purity Quality control Suzuki-Miyaura coupling

Optimal Use Cases


One-Pot Suzuki/Deprotection to 5-Formyl-3-arylpyridines

The dimethoxymethyl group serves as a masked aldehyde. Following Suzuki-Miyaura coupling with an aryl halide, mild acidic hydrolysis unmasks the aldehyde, providing a 5-formyl-3-arylpyridine in two steps from the boronic acid. This streamlined approach avoids separate protection/deprotection steps that would be required if starting from 5-formylpyridine-3-boronic acid (a compound that is itself unstable and prone to self-condensation). The high purity (95%) of the starting boronic acid ensures that the final aldehyde product is not contaminated by byproducts from earlier synthetic steps.

Linear Biaryl Systems for Kinase Inhibitor Libraries

Medicinal chemistry programs targeting kinases often require linear, rigid biaryl motifs to occupy a specific hydrophobic pocket. The 3-pyridyl geometry of this boronic acid provides the necessary linear extension . Its enhanced stability against protodeboronation relative to 2-pyridyl isomers [1] allows for robust, high-yielding couplings with a wide range of aryl halides, enabling the rapid synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

Late-Stage Functionalization of Complex Intermediates

The combination of good solubility (aided by the dimethoxymethyl group ) and predictable Suzuki reactivity makes this boronic acid an ideal candidate for late-stage diversification. It can be coupled to a late-stage aryl halide intermediate under mild conditions, introducing a pyridine ring with a latent aldehyde handle. The 95% purity [1] minimizes the introduction of impurities that could be difficult to remove from a high-value, late-stage intermediate, thus preserving overall yield and purity of the final API candidate.

Tethered Ligands for Dinuclear Metal Complexes

The regioselective borylation of pyridine precursors followed by Suzuki coupling with dihalogenated linker molecules provides access to tethered ligands . 5-(Dimethoxymethyl)pyridine-3-boronic acid is a specific example of such a precursor, enabling the construction of rigid or flexible dinuclear complexes for applications in catalysis and materials science .

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